

Synthesis of 3-lodopentane from 3-pentanol

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Compound of Interest		
Compound Name:	3-lodopentane	
Cat. No.:	B157830	Get Quote

An In-depth Technical Guide to the Synthesis of **3-lodopentane** from 3-Pentanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of **3-iodopentane** from **3-pentanol**, a key transformation in organic synthesis. **3-lodopentane** serves as a valuable intermediate and alkylating agent, particularly in the construction of complex organic molecules for pharmaceutical and materials science research.[1] The reactivity of its carboniodine bond facilitates efficient nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1] This document details the underlying reaction mechanisms, presents quantitative performance data for various synthetic conditions, and provides a detailed experimental protocol for the conversion.

Reaction Mechanism: Nucleophilic Substitution

The conversion of 3-pentanol, a secondary alcohol, to **3-iodopentane** is a classic nucleophilic substitution reaction. The primary challenge in this synthesis is that the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction must be activated by converting the -OH into a good leaving group, typically by protonating it with a strong acid like hydroiodic acid (HI) to form an oxonium ion (-OH2+).[2] Once the leaving group is activated, the substitution can proceed via two possible mechanisms: SN1 and SN2.

• SN1 (Substitution Nucleophilic Unimolecular): In this two-step mechanism, the protonated hydroxyl group departs to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by the iodide nucleophile to form the final product.[3][4]



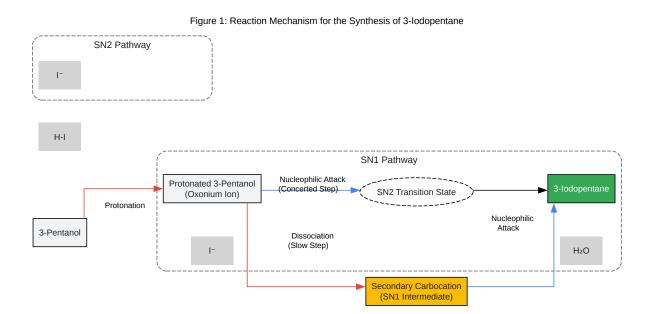




• SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the iodide ion acts as a nucleophile, attacking the carbon atom bonded to the oxonium ion in a concerted step, displacing the water molecule.[3]

For secondary alcohols like 3-pentanol, the reaction often proceeds through a mixture of both SN1 and SN2 pathways.







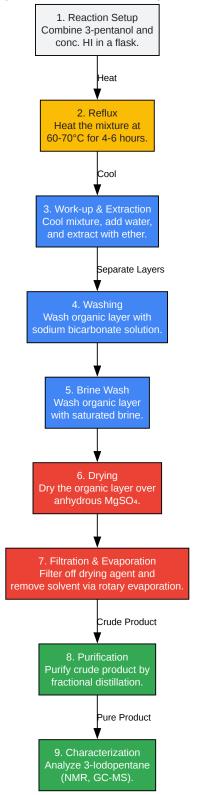


Figure 2: Experimental Workflow for 3-Iodopentane Synthesis

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